5-BDBD
CAS No.: 768404-03-1
Cat. No.: VC0516255
Molecular Formula: C17H11BrN2O2
Molecular Weight: 355.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 768404-03-1 |
|---|---|
| Molecular Formula | C17H11BrN2O2 |
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
| Standard InChI | InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) |
| Standard InChI Key | NKYMVQPXXTZHSF-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 |
| Canonical SMILES | C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 |
| Appearance | Solid powder |
Introduction
Chemical Profile and Pharmacological Classification
Structural Characteristics
5-BDBD belongs to the benzofurodiazepine class, characterized by a fused benzofuran ring system linked to a seven-membered diazepine ring. The substitution of a bromine atom at the 3-position of the phenyl group enhances its binding affinity to the P2X4R . Crystallographic data and molecular modeling studies suggest that the bromophenyl moiety interacts with hydrophobic residues in the receptor's ATP-binding pocket, while the diazepine ring stabilizes the antagonist-receptor complex through hydrogen bonding .
Table 1: Physicochemical Properties of 5-BDBD
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁BrN₂O₂ |
| Molecular Weight | 355.19 g/mol |
| Purity | ≥99% (HPLC) |
| Solubility | DMSO: 30 mg/mL; Ethanol: 10 mg/mL |
| IC₅₀ (P2X4R) | 0.50–0.75 μM |
| Selectivity Ratio | >100-fold vs. P2X1/2/3/7 |
Mechanism of Action and Receptor Interactions
Competitive Antagonism at P2X4 Receptors
5-BDBD acts as a competitive antagonist, displacing ATP from its binding site on the P2X4R. Electrophysiological studies in HEK293 cells expressing rat P2X4Rs demonstrate that pre-application of 5-BDBD (2 min) induces a rightward shift in the ATP concentration-response curve without reducing maximal current amplitude, consistent with competitive inhibition . The antagonism is reversible, with >90% current recovery observed after a 5-minute washout period .
Selectivity Profile
At concentrations ≤1 μM, 5-BDBD shows negligible activity against other P2XR subtypes:
-
P2X2/7: No significant effect
This selectivity enables precise interrogation of P2X4R-mediated signaling in native tissues, such as hippocampal neurons and immune cells .
Pharmacological Effects in Disease Models
Neuroinflammation and Synaptic Plasticity
In rat hippocampal slices, 5-BDBD (10 μM) reduces long-term potentiation (LTP) by 40–50%, implicating P2X4Rs in glutamate-independent forms of synaptic plasticity . Notably, intrathecal administration of 5-BDBD attenuates microglial activation and mechanical allodynia in rodent models of neuropathic pain, suggesting a role in modulating neuroimmune crosstalk .
Immunomodulation in Allergic Asthma
Ovalbumin-sensitized mice treated intranasally with 5-BDBD (3 mg/kg) exhibit:
-
63% reduction in bronchoalveolar lavage fluid (BALF) IL-4 levels
-
2.1-fold increase in IFN-γ production
Mechanistically, 5-BDBD suppresses Th2 polarization by downregulating Gata-3 transcription factor expression while enhancing T-bet levels, shifting the immune response toward a Th1 phenotype .
Structural and Functional Insights from Mutagenesis Studies
Key Residues for Antagonist Binding
Alanine-scanning mutagenesis of the human P2X4R identified three critical residues for 5-BDBD binding:
-
Lys70: Coordinates the diazepine oxygen via electrostatic interactions
-
Leu191: Forms hydrophobic contacts with the bromophenyl group
-
Asn296: Stabilizes the benzofuran ring through hydrogen bonding
Disruption of these interactions reduces 5-BDBD's inhibitory potency by >80%, underscoring their functional importance .
Comparative Analysis with Other P2X4 Antagonists
Table 2: Pharmacological Comparison of P2X4R Antagonists
| Compound | IC₅₀ (P2X4R) | Selectivity vs. P2X1/3 | Mechanism |
|---|---|---|---|
| 5-BDBD | 0.50–0.75 μM | >100-fold | Competitive |
| TNP-ATP | 0.12 μM | 10-fold | Non-competitive |
| Ivermectin | N/A | N/A | Positive allosteric modulator |
5-BDBD's superior selectivity profile compared to TNP-ATP makes it preferable for in vivo studies where multiple P2XR subtypes coexist . Unlike ivermectin, which potentiates P2X4R currents, 5-BDBD provides direct inhibitory control over receptor activation .
Current Research Trends and Clinical Implications
Neurodegenerative Disorders
Ongoing investigations explore 5-BDBD's potential to mitigate microglia-mediated neurotoxicity in Alzheimer’s disease models. Preliminary data indicate a 30% reduction in Aβ-induced TNF-α release from microglial cultures treated with 1 μM 5-BDBD .
Chronic Respiratory Diseases
In addition to asthma, 5-BDBD (10 μM) inhibits ATP-induced prostaglandin E₂ production in human airway epithelial cells by 72%, suggesting utility in COPD and cystic fibrosis .
Limitations and Future Directions
While 5-BDBD exhibits favorable pharmacokinetics (plasma t₁/₂ = 2.3 hr in mice), its blood-brain barrier permeability remains suboptimal (<5% brain/plasma ratio) . Second-generation analogs with improved CNS bioavailability are under development. Furthermore, the lack of crystal structures for the 5-BDBD-P2X4R complex necessitates advanced cryo-EM studies to refine docking models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume